CA inhibitor 2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Carbonic anhydrase inhibitors are a class of compounds that suppress the activity of carbonic anhydrase enzymes. These enzymes are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. Carbonic anhydrase inhibitors have been widely studied for their therapeutic potential in various medical conditions, including glaucoma, epilepsy, altitude sickness, and certain types of cancer .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

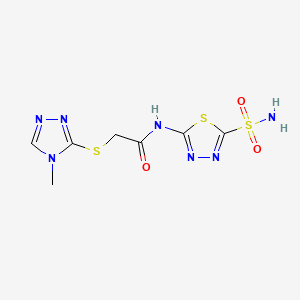

The synthesis of carbonic anhydrase inhibitors typically involves the introduction of a sulfonamide group, which is known to bind to the zinc ion in the active site of the enzyme. One common synthetic route involves the reaction of an amine with a sulfonyl chloride to form a sulfonamide. For example, the synthesis of acetazolamide, a well-known carbonic anhydrase inhibitor, involves the reaction of 2-amino-5-mercapto-1,3,4-thiadiazole with acetic anhydride .

Industrial Production Methods

Industrial production of carbonic anhydrase inhibitors often involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process typically includes steps such as purification, crystallization, and formulation to ensure the final product meets pharmaceutical standards .

Analyse Des Réactions Chimiques

Types of Reactions

Carbonic anhydrase inhibitors primarily undergo substitution reactions, where the sulfonamide group interacts with the zinc ion in the enzyme’s active site. These inhibitors can also participate in oxidation and reduction reactions, depending on their chemical structure .

Common Reagents and Conditions

Common reagents used in the synthesis of carbonic anhydrase inhibitors include sulfonyl chlorides, amines, and acetic anhydride. Reaction conditions typically involve the use of solvents such as dichloromethane or dimethylformamide, and the reactions are often carried out at room temperature or under reflux .

Major Products Formed

The major products formed from these reactions are sulfonamide derivatives, which are the active compounds that inhibit the carbonic anhydrase enzyme. These products are typically purified and characterized using techniques such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy .

Applications De Recherche Scientifique

Carbonic anhydrase inhibitors have a wide range of scientific research applications:

Chemistry: Used as tools to study enzyme kinetics and mechanisms.

Biology: Employed in research on cellular pH regulation and metabolic pathways.

Medicine: Investigated for their potential in treating conditions such as glaucoma, epilepsy, altitude sickness, and certain cancers

Mécanisme D'action

Carbonic anhydrase inhibitors exert their effects by binding to the zinc ion in the active site of the enzyme. This binding prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate and protons. The inhibition of this reaction disrupts various physiological processes, such as pH regulation and ion transport, which are critical for the survival and function of cells .

Comparaison Avec Des Composés Similaires

Similar Compounds

Acetazolamide: A widely used carbonic anhydrase inhibitor for treating glaucoma and altitude sickness.

Methazolamide: Similar to acetazolamide but with a longer elimination half-life and fewer kidney-related side effects.

Dorzolamide: A topical carbonic anhydrase inhibitor used to reduce intraocular pressure in glaucoma patients.

Uniqueness

Carbonic anhydrase inhibitors are unique in their ability to selectively bind to the zinc ion in the enzyme’s active site. This selective binding allows for targeted inhibition of specific carbonic anhydrase isoforms, which can reduce side effects and improve therapeutic outcomes .

Propriétés

Formule moléculaire |

C7H9N7O3S3 |

|---|---|

Poids moléculaire |

335.4 g/mol |

Nom IUPAC |

2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide |

InChI |

InChI=1S/C7H9N7O3S3/c1-14-3-9-12-6(14)18-2-4(15)10-5-11-13-7(19-5)20(8,16)17/h3H,2H2,1H3,(H2,8,16,17)(H,10,11,15) |

Clé InChI |

AEJBYROBQLVJKR-UHFFFAOYSA-N |

SMILES canonique |

CN1C=NN=C1SCC(=O)NC2=NN=C(S2)S(=O)(=O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Indeno[1,2,3-de]quinazoline, 2-(1-piperidinylmethyl)-, 1-oxide](/img/structure/B12389038.png)

![[(1R,2R,4R,7R,9S,10E,13R,15S,16S)-16-hydroxy-11-(hydroxymethyl)-1,2,4,7,8,8,9,15-octamethyl-12-oxo-3-oxatetracyclo[11.3.0.02,4.07,9]hexadec-10-en-13-yl] (E)-3-phenylprop-2-enoate](/img/structure/B12389098.png)

![dipotassium;[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl phosphate](/img/structure/B12389111.png)